N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide
Description
N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide is a compound that features an oxazole ring, a piperidine ring, and a carboxamide group. The oxazole ring is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Compounds containing oxazole rings are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Properties
IUPAC Name |
N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-3-1-2-13(19-15)16(21)18-8-11-4-6-12(7-5-11)14-9-17-10-22-14/h4-7,9-10,13H,1-3,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKEHCJEQWUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)NCC2=CC=C(C=C2)C3=CN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the piperidine and carboxamide groups. One common method for synthesizing oxazole rings is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: The compound can be reduced to modify the oxazole ring or the piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction can lead to partially or fully reduced oxazole or piperidine rings.
Scientific Research Applications
N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing biological processes . The piperidine ring and carboxamide group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide is unique due to its specific combination of an oxazole ring, a piperidine ring, and a carboxamide group. This unique structure may confer distinct biological activities and chemical properties compared to other oxazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
